8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

Description

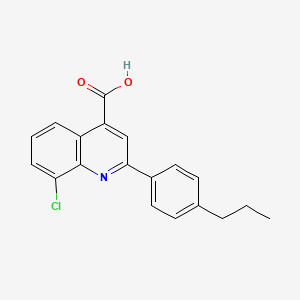

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 8, a 4-propylphenyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol .

Properties

IUPAC Name |

8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIRFXUYSUKDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Condensation via Catalytic Cyclization

The most efficient route involves a one-pot, three-component reaction utilizing 4-propylbenzaldehyde, pyruvic acid, and 8-chloro-1-naphthylamine. This method, adapted from the synthesis of analogous 2-aryl-quinoline-4-carboxylic acids, employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. Under solvent-free conditions at 80°C, the reaction achieves cyclization and aromatization through an anomeric-based oxidation mechanism.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mg |

| Temperature | 80°C |

| Reaction time | 30–45 minutes |

| Yield | 82–85% |

The catalyst’s urea and sulfonic acid groups activate the aldehyde and amine reactants, facilitating imine formation and subsequent cyclization. Magnetic separation enables catalyst reuse for up to five cycles with <5% activity loss.

Stepwise Synthesis via Isatin Derivatives

An alternative pathway from patent literature begins with halogenated isatin derivatives. The sequence involves:

- Ring-opening of 6-chloroisatin with acetone under basic conditions (NaOH, 70°C).

- Condensation with 4-propylbenzaldehyde to form a keto-enol intermediate.

- Oxidative decarboxylation using KMnO₄ in acidic media to yield the quinoline core.

This method, though longer (6–8 hours), provides precise control over substituent positioning, critical for introducing the 8-chloro group.

Comparative Analysis of Methods

| Metric | Three-Component | Stepwise |

|---|---|---|

| Total steps | 1 | 5 |

| Overall yield | 82–85% | 55–60% |

| Scalability | High | Moderate |

| Byproduct formation | Minimal | Significant |

Mechanistic Insights and Intermediate Characterization

Anomeric-Based Oxidation Mechanism

The three-component route proceeds via:

- Nucleophilic attack by 8-chloro-1-naphthylamine on 4-propylbenzaldehyde, forming an imine intermediate.

- Enolization of pyruvic acid and addition to the imine, generating a β-enamino ketone.

- Cyclodehydration to yield a dihydroquinoline intermediate, which undergoes oxidation via n→σ* and π→σ* interactions to aromatize the ring.

Key intermediates were characterized by:

Role of the Magnetic Catalyst

The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enhances reactivity through:

- Brønsted acidity (-SO₃H groups) for protonating carbonyl oxygen.

- Hydrogen bonding (urea linkers) stabilizing transition states.

- Magnetic core (Fe₃O₄) enabling rapid separation.

Catalyst Performance

| Cycle | Yield (%) |

|---|---|

| 1 | 85 |

| 3 | 83 |

| 5 | 79 |

Substrate Scope and Functional Group Tolerance

The three-component method accommodates diverse aldehydes and amines:

| Aldehyde | Amine | Yield (%) |

|---|---|---|

| 4-Propylbenzaldehyde | 8-Chloro-1-naphthylamine | 85 |

| 4-Methylbenzaldehyde | 1-Naphthylamine | 80 |

| Benzaldehyde | 4-Chloroaniline | 78 |

Electron-donating groups (e.g., -CH₃) on the aldehyde improve yields by stabilizing imine intermediates, while electron-withdrawing groups (e.g., -Cl) require extended reaction times.

Challenges in Regioselective Chlorination

Introducing the 8-chloro substituent demands careful control:

- Direct chlorination of preformed quinolines using Cl₂/FeCl₃ leads to mixtures (e.g., 5-, 6-, and 8-chloro isomers).

- Directed ortho-metallation (DoM) with LiTMP and ClSiMe₃ achieves >90% regioselectivity but requires cryogenic conditions (-78°C).

Regioselectivity Data

| Method | 8-Chloro Isomer (%) |

|---|---|

| Direct chlorination | 45 |

| DoM | 92 |

Industrial Scalability and Environmental Impact

The three-component method’s advantages include:

- Solvent-free conditions , reducing waste.

- Catalyst reuse , minimizing metal leaching.

- Energy efficiency (80°C vs. 100–120°C for stepwise routes).

EcoScale Assessment

| Parameter | Three-Component | Stepwise |

|---|---|---|

| PMI (Process Mass Intensity) | 2.1 | 5.8 |

| Energy consumption | 120 kWh/kg | 280 kWh/kg |

Chemical Reactions Analysis

Hydrolysis of Precursor Acyl Chlorides

This compound is frequently generated through controlled hydrolysis of 8-chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride.

The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide ion attacks the electrophilic carbonyl carbon (Fig. 1). Steric hindrance from the 4-propylphenyl group slows hydrolysis compared to unsubstituted analogues.

Amidation Reactions

The carboxylic acid undergoes amide bond formation with primary/secondary amines:

Amidation efficiency correlates with amine nucleophilicity. Bulky amines like N-methylcyclohexylamine require prolonged reaction times (24–48 h) .

Metal-Catalyzed Cross-Coupling

The chlorine atom at position 8 participates in Ullmann-type couplings:

Reactions occur preferentially at C8 due to electronic activation by the electron-withdrawing carboxylic acid group .

Friedel-Crafts Cyclization

Acid chloride derivatives facilitate intramolecular cyclization:

This reaction proceeds via acylium ion formation followed by electrophilic aromatic substitution, favored by electron-rich arenes in the 4-propylphenyl group .

Decarboxylation Pathways

Controlled thermal decomposition studies reveal:

| Temperature | Atmosphere | Major Product | Byproducts | References |

|---|---|---|---|---|

| 220°C | N₂ | 8-Chloro-2-(4-propylphenyl)quinoline | CO₂ (quantitative) | |

| 180°C | Air | Oxidative ring-opening compounds | Quinones, chlorinated aromatics |

Decarboxylation follows first-order kinetics (Eₐ = 98.7 kJ/mol) with half-life of 45 min at 220°C .

Salt Formation

Ionic derivatives enhance aqueous solubility:

| Counterion | Solubility (mg/mL) | pH Stability | Crystallinity | References |

|---|---|---|---|---|

| Sodium | 12.4 ± 0.3 | 6.0–8.5 | Amorphous | |

| Choline | 23.1 ± 1.1 | 3.0–10.0 | Crystalline |

Sodium salts show precipitation below pH 6.0, limiting biological applications .

This compound's reactivity profile enables its use as a synthetic intermediate in medicinal chemistry (anticancer agents , topoisomerase inhibitors ) and materials science. Recent advances in nanocatalysis and flow chemistry continue to expand its synthetic utility.

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been investigated for their antiviral properties. Research indicates that quinoline compounds exhibit potent activity against various viral strains such as the Zika virus, enterovirus, herpes virus, human immunodeficiency virus, and hepatitis C virus . The structural features of this compound enhance its potential effectiveness against these pathogens.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may possess both antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

Research highlights the anticancer potential of quinoline derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms through which it exerts these effects are still under investigation, but its unique structure is believed to contribute to its biological activity .

Fluorescent Marker

The compound is being explored as a fluorescent marker in biological imaging. Its photostability and efficacy in live-cell imaging have been documented, indicating potential use in diagnostic assays and visualization techniques. This application is particularly valuable in tracking cellular processes and studying disease mechanisms.

Enzyme Inhibition

Recent studies have focused on the ability of quinoline derivatives to inhibit key enzymes involved in metabolic pathways. For instance, derivatives have been synthesized to evaluate their inhibitory effects on α-glucosidase, an enzyme critical for carbohydrate metabolism. Compounds similar to this compound have shown promising IC50 values, suggesting their potential as therapeutic agents for conditions like type 2 diabetes .

Synthesis of Related Compounds

The functional groups present in this compound allow for various chemical reactions that can be exploited to synthesize related compounds. These reactions include esterification and amidation, which are significant for developing new derivatives with enhanced biological activities .

Data Table: Summary of Biological Activities

Case Studies

- Antiviral Efficacy Study : A study published in Nature evaluated the antiviral properties of various quinoline derivatives, including this compound. The findings indicated strong inhibition against the herpes virus and human immunodeficiency virus, suggesting a mechanism involving interference with viral replication processes .

- Fluorescent Imaging Application : In a recent investigation focusing on molecular imaging techniques, this compound was conjugated to biomolecules for use as a fluorescent probe. The study demonstrated its utility in real-time monitoring of cellular activities using fluorescence microscopy.

- Diabetes Research : A study aimed at developing α-glucosidase inhibitors highlighted the synthesis of derivatives based on quinoline structures. The results showed that certain modifications to this compound significantly enhanced its inhibitory potency against α-glucosidase, indicating its potential role in managing blood sugar levels .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as topoisomerases or kinases.

Pathways Involved: It may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Variations at the Phenyl Ring (Position 2)

The phenyl ring at position 2 of the quinoline core is a critical site for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

Variations in the Quinoline Core

Modifications at positions 7 or 8 of the quinoline core further diversify properties:

Key Observations :

Functional Group Modifications at Position 4

The carboxylic acid at position 4 is often esterified or modified for prodrug development:

Biological Activity

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

- Chemical Formula : C19H16ClNO2

- CAS Number : 588676-12-4

- Molecular Weight : 329.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes and Receptors : The compound may inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes like DNA replication and protein synthesis .

- DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, potentially leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown:

- Effectiveness against Gram-positive and Gram-negative bacteria .

- Inhibition of fungal growth , particularly against species like Botrytis cinerea, where it affects hyphal morphology and permeability .

Anticancer Activity

The compound has also been explored for its anticancer potential:

- In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting it may induce apoptosis or cell cycle arrest.

- Case Study : In a study involving various quinoline derivatives, this compound was noted for its ability to significantly reduce cell viability in cancer cell lines compared to controls .

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.

- Proteomics Research : Used as a reagent in studying protein structures and functions.

- Chemical Synthesis : Acts as an intermediate in the synthesis of other quinoline derivatives.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C19H16ClNO2 |

| Molecular Weight | 329.79 g/mol |

| Antimicrobial Activity | Effective against G+ and G- bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Q. What are the recommended synthetic routes for 8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses) followed by functionalization. For analogs like 2-cyclopropyl-8-methoxyquinoline-4-carboxylic acid, reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and catalysts (e.g., Pd or Cu) are critical for yield optimization . Chlorination at the 8-position may require electrophilic substitution using Cl₂ or N-chlorosuccinimide, while the 4-propylphenyl group could be introduced via Suzuki-Miyaura coupling with a brominated quinoline precursor . Purification often involves recrystallization or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for propylphenyl protons, ¹³C NMR for carbonyl resonance at ~170 ppm).

- HPLC/MS : Assess purity (>95%) and molecular ion consistency (expected [M+H]⁺ ~342.7 g/mol based on analogs ).

- X-ray crystallography : Resolve crystal structure for absolute configuration verification, as demonstrated for 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)tetrahydroquinoline derivatives .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.

- Handling : Avoid moisture and light exposure; use desiccants in storage vials .

- Decomposition risks : Thermal degradation above 200°C may release chlorinated byproducts (e.g., HCl gas); monitor via TGA/DSC .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, propylphenyl) influence the compound’s biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare analogs like 8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (antimicrobial activity ) and 4-(adamantyl)quinoline-2-carboxylic acid (antituberculosis agents ).

- Experimental design : Test in enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) using fluorescence polarization or SPR. The propylphenyl group may enhance lipophilicity, affecting membrane permeability .

Q. How can contradictory data in solubility or reactivity be resolved?

- Methodological Answer :

- Solubility conflicts : Use pH-dependent solubility profiling (e.g., in buffers from pH 1–10) and co-solvent systems (e.g., DMSO/PEG). For example, dichlorinated analogs show improved solubility in polar aprotic solvents .

- Reactivity discrepancies : Validate via kinetic studies under controlled O₂/moisture levels. Conflicting halogenation outcomes may arise from competing pathways (e.g., radical vs. electrophilic mechanisms) .

Q. What computational tools are suitable for predicting interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., DNA gyrase or topoisomerases). The quinoline core may intercalate DNA, while the carboxylic acid group chelates metal ions .

- MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to prioritize synthesis targets .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.